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molecular formula C11H12N2O3 B8446629 1,1-dimethyl-6-nitro-1,4-dihydroisoquinolin-3(2H)-one

1,1-dimethyl-6-nitro-1,4-dihydroisoquinolin-3(2H)-one

Cat. No. B8446629
M. Wt: 220.22 g/mol
InChI Key: IUWBXYZJAVYSMR-UHFFFAOYSA-N
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Patent
US08436004B2

Procedure details

With cooling with ice, 692 mg of potassium nitrate was added to 4 mL of sulfuric acid, and 1 g of 1,1-dimethyl-1,4-dihydroisoquinolin-3(2H)-one obtained in Production Example 33-1 was added thereto, and stirred overnight at room temperature. The reaction solution was processed with ice water, and the precipitated solid was taken out through filtration. This was washed with water, and dried at 50° C. under reduced pressure to obtain 937 mg of a mixture of the entitled compound with its position isomer, as a pale yellow solid.
Name
potassium nitrate
Quantity
692 mg
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([O-:4])([O-])=[O:2].[K+].S(=O)(=O)(O)O.[CH3:11][C:12]1([CH3:23])[C:21]2[C:16](=[CH:17][CH:18]=[CH:19][CH:20]=2)[CH2:15][C:14](=[O:22])[NH:13]1>>[CH3:11][C:12]1([CH3:23])[C:21]2[C:16](=[CH:17][C:18]([N+:1]([O-:4])=[O:2])=[CH:19][CH:20]=2)[CH2:15][C:14](=[O:22])[NH:13]1 |f:0.1|

Inputs

Step One
Name
potassium nitrate
Quantity
692 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1 g
Type
reactant
Smiles
CC1(NC(CC2=CC=CC=C12)=O)C
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
obtained in Production Example 33-1
ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
the precipitated solid was taken out through filtration
WASH
Type
WASH
Details
This was washed with water
CUSTOM
Type
CUSTOM
Details
dried at 50° C. under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
CC1(NC(CC2=CC(=CC=C12)[N+](=O)[O-])=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 937 mg
YIELD: CALCULATEDPERCENTYIELD 74.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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